molecular formula C13H20N2O2 B12300614 tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate

tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate

Cat. No.: B12300614
M. Wt: 236.31 g/mol
InChI Key: MYAPFMANGNYCTB-UHFFFAOYSA-N
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Description

tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate is a synthetic carbamate derivative characterized by a cyclohexyl scaffold functionalized with a cyanomethylene group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl N-[4-(cyanomethylidene)cyclohexyl]carbamate

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h8,11H,4-7H2,1-3H3,(H,15,16)

InChI Key

MYAPFMANGNYCTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=CC#N)CC1

Origin of Product

United States

Preparation Methods

Reaction Steps and Conditions

  • Cyclohexane Ring Functionalization :

    • Starting with 4-methylenecyclohexylamine, protection of the amine group is achieved using di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) solvent system at 0–5°C.
    • Intermediate : tert-Butyl (4-methylenecyclohexyl)carbamate (Yield: 85–90%).
  • Cyanomethylation :

    • The methylene group is converted to cyanomethylene via nucleophilic addition using trimethylsilyl cyanide (TMSCN) in N,N-dimethylformamide (DMF) at 60–70°C for 12–16 hours.
    • Catalyst : Anhydrous zinc chloride (ZnCl₂) facilitates the reaction by activating the methylene group.
    • Workup : The crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v).

Key Optimization Parameters

Parameter Optimal Range Impact on Yield/Purity
Temperature 60–70°C Higher temps accelerate reaction but risk Boc group cleavage.
Solvent DMF Polar aprotic solvent enhances cyanide nucleophilicity.
Reaction Time 12–16 hours Shorter durations lead to incomplete conversion.

Photoredox-Mediated Cyanomethylation

A recent advancement employs visible-light photoredox catalysis to streamline the cyanomethylation step, reducing reaction time and improving selectivity.

Procedure Overview

  • Substrate Preparation :
    • tert-Butyl (4-methylenecyclohexyl)carbamate (1.0 equiv) is dissolved in dry acetonitrile (MeCN).
  • Reagent System :
    • Photocatalyst : 4CzIPN (2 mol%) enables energy transfer under blue LED light (λmax = 440 nm).
    • Cyanide Source : Trityl isocyanide (2.5 equiv) acts as both a cyanating agent and radical initiator.
  • Reaction Conditions :
    • Irradiation for 16 hours under inert atmosphere (N₂).
    • Base : Triethylamine (TEA, 2.0 equiv) neutralizes generated acids.

Advantages Over Conventional Methods

  • Yield Improvement : 78–82% isolated yield vs. 70–75% in thermal methods.
  • Reduced Side Products : Photoredox minimizes over-cyanidation due to precise radical control.
  • Scalability : Demonstrated at 10 mmol scale with consistent results.

Comparative Analysis of Methodologies

Parameter Conventional Method Photoredox Method
Reaction Time 12–16 hours 16 hours
Yield 70–75% 78–82%
Catalyst ZnCl₂ 4CzIPN
Energy Input Thermal (60–70°C) Light (440 nm)
Purification Column chromatography Column chromatography
Scalability Moderate (batch reactors) High (continuous flow possible)

Industrial Scaling Considerations

Challenges in Large-Scale Production

  • Thermal Method Limitations :

    • Exothermic cyanomethylation requires jacketed reactors for temperature control.
    • DMF disposal poses environmental concerns due to high boiling point (153°C).
  • Photoredox Adaptations :

    • Flow photoreactors enable continuous production with consistent light penetration.
    • Catalyst recycling via immobilized 4CzIPN on silica gel reduces costs.

Purification Strategies

  • Crystallization : tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate exhibits poor crystallinity, necessitating chromatographic purification even at industrial scales.
  • Alternative Solvents : Switching from DMF to cyclopentyl methyl ether (CPME) in photoredox systems improves downstream processing.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it suitable for drug design aimed at specific pathways involved in diseases. Notably, compounds in the carbamate class often exhibit pharmacological activities, including enzyme inhibition and modulation of biological pathways .

Case Study:
Research indicates that derivatives of tert-butyl (4-(cyanomethylene)cyclohexyl)carbamate can be synthesized to target neurological disorders, potentially leading to new treatments for conditions like Alzheimer's disease .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique functional groups enable participation in various chemical reactions, enhancing its utility in creating diverse chemical entities .

Example Reactions:

  • C–N bond formation through photocatalysis has been demonstrated using similar carbamate derivatives, showcasing their role in facilitating complex organic transformations .

Polymer Chemistry

The compound is also applied in polymer chemistry, where it contributes to the formulation of specialty polymers. These polymers benefit from enhanced properties such as flexibility and thermal stability, which are essential for applications in coatings and adhesives .

Application Insight:
Research shows that incorporating this compound into polymer matrices can improve mechanical properties and durability, making them suitable for industrial applications.

Agricultural Chemicals

In agriculture, this compound plays a role in developing agrochemicals, including pesticides and herbicides. Its properties may enhance the effectiveness of these products while promoting environmentally friendly practices .

Impact on Sustainability:
The development of safer agrochemicals using such compounds can lead to reduced environmental impact compared to traditional chemical agents, aligning with sustainable agricultural practices.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

tert-Butyl (4-aminocyclohexyl)carbamate (CAS 195314-59-1): Contains a primary amine group at the 4-position of the cyclohexyl ring. Reactive toward electrophiles, enabling conjugation (e.g., amide formation) .

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS 239074-29-4):

  • Features a hydroxymethyl group, increasing polarity (TPSA = 58.7 Ų) and hydrogen-bonding capacity .

tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate (CAS 1286264-34-3): Bulky 2-bromobenzyl group introduces steric hindrance and lipophilicity (Log P = 3.8) .

tert-Butyl (4-(piperazin-1-yl)cyclohexyl)carbamate (CAS 1823976-76-6):

  • Piperazine substituent improves solubility and bioavailability (GI absorption: High) .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight TPSA (Ų) Log P Key Functional Groups
tert-Butyl (4-aminocyclohexyl)carbamate 195314-59-1 C₁₁H₂₂N₂O₂ 214.30 57.6 1.2 -NH₂
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate 239074-29-4 C₁₂H₂₃NO₃ 229.32 58.7 1.5 -CH₂OH
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate 1286264-34-3 C₁₈H₂₇BrN₂O₂ 383.32 45.2 3.8 -Br, -NH-benzyl
tert-Butyl (4-(piperazin-1-yl)cyclohexyl)carbamate 1823976-76-6 C₁₅H₂₉N₃O₂ 283.41 52.1 1.9 -Piperazine

Data Tables

Research Findings and Discussion

  • Steric and Electronic Effects : Bulky substituents (e.g., bromobenzyl) increase molecular weight and log P, reducing aqueous solubility but enhancing membrane permeability .
  • Bioactivity Trends : Pyrimidine and piperazine derivatives show higher biological activity due to target binding (e.g., kinase inhibition) compared to simple cyclohexyl carbamates .

Biological Activity

tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate is a synthetic organic compound with the molecular formula C13H23N3O2 and a molecular weight of 253.35 g/mol. This compound belongs to the carbamate class, which is known for its diverse biological activities, including potential applications in medicinal chemistry and organic synthesis. Although specific biological activity data for this compound is limited, insights can be gleaned from related compounds and its structural features.

Chemical Structure and Properties

The chemical structure of this compound consists of a tert-butyl group, a cyanomethylene moiety, and a cyclohexyl ring. These components contribute to its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC13H23N3O2
Molecular Weight253.35 g/mol
Functional GroupsCarbamate, Cyano

Biological Activity Overview

Carbamate compounds are often recognized for their pharmacological properties, such as enzyme inhibition. The specific activities of this compound may include:

  • Enzyme Inhibition: Compounds in the carbamate class can act as inhibitors or modulators of various enzymes, which may be relevant in drug design targeting specific receptors involved in disease processes.
  • CNS Penetration: Some structurally similar compounds have shown the ability to penetrate the blood-brain barrier, suggesting potential applications in treating central nervous system disorders .

Enzyme Inhibition Studies

Research indicates that related carbamate compounds have been investigated for their inhibitory effects on proteases such as cathepsin K. For instance, one study highlighted that similar compounds exhibited significant inhibition against cathepsin K, an enzyme implicated in bone resorption processes, indicating a potential therapeutic application for osteoporosis.

Pharmacological Applications

A study focused on CNS penetrant inhibitors demonstrated that certain carbamates could effectively inhibit human cathepsins while maintaining favorable pharmacokinetic properties. This suggests that this compound might share similar properties, making it a candidate for further pharmacological exploration .

Structure-Activity Relationship (SAR)

The structure-activity relationship of carbamates indicates that modifications to the functional groups can significantly influence biological activity. For example:

  • Cyanomethylene Group: The presence of this group may enhance interactions with biological targets due to its electron-withdrawing nature.
  • Tert-butyl Group: This bulky group can affect lipophilicity and membrane permeability, potentially impacting CNS activity.

Potential Therapeutic Applications

Given its structural characteristics, this compound may have several potential applications:

  • Bone Health: As an inhibitor of cathepsin K, it could be explored for treating osteoporosis.
  • CNS Disorders: Its ability to penetrate the blood-brain barrier could make it useful in developing treatments for neurological conditions.

Q & A

What are the recommended synthetic routes for synthesizing tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate?

Classification: Basic
Answer:
The synthesis of tert-butyl carbamate derivatives typically involves protecting amine groups with a tert-butoxycarbonyl (Boc) group. For example, iodolactamization and subsequent Boc protection have been employed in analogous compounds to generate carbamate intermediates . A key step includes reacting the amine precursor with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., using triethylamine or DMAP in THF or DCM). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product. Confirm structural integrity using NMR (e.g., ¹H NMR in CDCl₃ to observe tert-butyl singlet at δ ~1.36 ppm) .

How can researchers resolve conflicting NMR data when characterizing tert-Butyl carbamate derivatives?

Classification: Advanced
Answer:
Conflicts in NMR data may arise from stereochemical variations, solvent effects, or impurities. To resolve discrepancies:

  • Compare experimental ¹H/¹³C NMR shifts with literature values for analogous compounds (e.g., tert-butyl carbamates typically show tert-butyl protons as a singlet at δ 1.36 and carbamate carbonyl at δ ~155 ppm in ¹³C NMR) .
  • Use 2D NMR techniques (COSY, HSQC, HMBC) to confirm connectivity and assign stereochemistry.
  • Re-crystallize the compound to remove impurities and re-acquire spectra under standardized conditions (e.g., 300 MHz, CDCl₃).
  • Cross-validate with mass spectrometry (ESI-MS or HRMS) to confirm molecular weight .

What safety precautions are critical when handling tert-Butyl carbamate derivatives?

Classification: Basic
Answer:

  • Engineering controls: Use fume hoods for synthesis and purification to minimize inhalation exposure .
  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. For powders, use NIOSH-approved N95 respirators .
  • Storage: Store in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .
  • Spill management: Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste .

What strategies enhance the stability of tert-Butyl carbamates under acidic or basic conditions?

Classification: Advanced
Answer:

  • Acidic conditions: Avoid prolonged exposure to strong acids (e.g., TFA), which cleave the Boc group. Use milder acids (e.g., HCl in dioxane) for controlled deprotection .
  • Basic conditions: Stabilize the carbamate by maintaining anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis. Monitor pH during reactions (target pH 7–8) .
  • Additives: Use scavengers like triethylsilane to quench reactive intermediates that may degrade the carbamate .

What spectroscopic techniques are most effective for characterizing this compound?

Classification: Basic
Answer:

  • ¹H/¹³C NMR: Identify tert-butyl groups (δ 1.36 ppm, 9H) and cyanomethylene protons (δ ~2.5–3.5 ppm) .
  • IR spectroscopy: Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and nitrile absorption (~2240 cm⁻¹) .
  • Mass spectrometry: Use ESI-MS to detect [M+H]⁺ or [M+Na]⁺ ions. HRMS provides exact mass for formula validation .

How does the steric environment of the tert-Butyl group influence reactivity in nucleophilic reactions?

Classification: Advanced
Answer:
The tert-butyl group imposes steric hindrance, which:

  • Slows nucleophilic attack: Bulky substituents shield the carbamate carbonyl, reducing reactivity with nucleophiles (e.g., amines, Grignard reagents).
  • Directs regioselectivity: In cyclohexyl systems, steric effects favor equatorial positioning, influencing reaction pathways (e.g., axial vs. equatorial substitution) .
  • Mitigation: Use polar aprotic solvents (e.g., DMF) to stabilize transition states or employ catalysts (e.g., DMAP) to enhance reaction rates .

What computational methods predict reaction pathways for tert-Butyl carbamates in catalytic processes?

Classification: Advanced
Answer:

  • DFT calculations: Model transition states to predict activation energies for carbamate deprotection or substitution reactions. Software like Gaussian or ORCA can optimize geometries .
  • Molecular dynamics (MD): Simulate solvent effects on carbamate stability (e.g., water vs. DCM) .
  • Docking studies: Explore interactions with enzymatic active sites if the compound is used in biocatalysis .

How can researchers address contradictory stability data in tert-Butyl carbamate derivatives?

Classification: Advanced
Answer:

  • Controlled experiments: Replicate conditions from conflicting studies (e.g., temperature, humidity) and monitor degradation via HPLC or TLC .
  • Accelerated stability testing: Expose the compound to stress conditions (40°C/75% RH) and track decomposition products using LC-MS .
  • Environmental controls: Use Karl Fischer titration to measure moisture content in samples, as hydrolysis is a key degradation pathway .

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